molecular formula C8H10O B13429919 p-Ethylphenol-d9

p-Ethylphenol-d9

Cat. No.: B13429919
M. Wt: 131.22 g/mol
InChI Key: HXDOZKJGKXYMEW-SBPQMTJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Ethylphenol-d9 is a high-purity, deuterated stable isotopologue of 4-ethylphenol, where nine hydrogen atoms are replaced by deuterium. This compound serves as a critical internal standard in quantitative mass spectrometry-based analyses, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary research value lies in enabling precise and accurate quantification of its non-deuterated analogue, 4-ethylphenol, in complex biological and chemical matrices. The key application of this compound is in the field of food and beverage chemistry, specifically in wine and beer analysis. 4-Ethylphenol is a well-characterized metabolite produced by the yeast Brettanomyces and is a major marker for wine spoilage, imparting undesirable "barnyard" or "medicinal" aromas at concentrations above the sensory threshold . Researchers use this compound as an internal standard to monitor and quantify 4-ethylphenol levels during the winemaking process, allowing for early detection of spoilage and quality control . This application is vital for developing new microbiological control and wine stabilization technologies, such as the application of high hydrostatic pressure to reduce spoilage microbes without compromising quality . Beyond oenology, this deuterated standard is also valuable in environmental analysis for tracking phenolic pollutants and in biochemical research investigating the metabolic pathways of phenolic compounds. The mechanism of action in its role as an internal standard is based on its nearly identical chemical behavior to 4-ethylphenol during sample preparation and chromatographic separation, while its distinct mass allows for unambiguous detection and quantification by the mass spectrometer. This effectively corrects for analyte loss and matrix effects, ensuring data reliability. This product is intended for research and analysis purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O

Molecular Weight

131.22 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethyl)phenol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D

InChI Key

HXDOZKJGKXYMEW-SBPQMTJLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

CCC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis and Isotopic Characterization of P Ethylphenol D9

Methodologies for Deuterium (B1214612) Incorporation in Phenolic Compounds

The introduction of deuterium into phenolic compounds like p-ethylphenol can be achieved through various strategies, targeting either the aromatic ring or the alkyl side chains.

Deuteration Strategies for Aromatic Rings and Alkyl Chains

Deuterium labeling of aromatic rings often involves hydrogen-deuterium exchange (H-D exchange) reactions. nih.gov These reactions can be catalyzed by acids, bases, or transition metals. oup.com For phenolic compounds, acid-catalyzed exchange is a common and effective method. nih.gov The use of deuterated acids like deuterated trifluoroacetic acid (CF3COOD) can facilitate the direct and selective deuteration of the aromatic ring, particularly at electron-rich positions. nih.gov Another approach involves using heterogeneous catalysts such as platinum on carbon (Pt/C) in the presence of deuterium oxide (D₂O) and hydrogen gas, which has been shown to be effective for deuterating phenols even at room temperature. oup.comresearchgate.net

For deuterating alkyl chains, different strategies are required. wakefieldchemistryconsulting.com This can involve the use of deuterated alkylating agents. chinesechemsoc.org For instance, in the synthesis of deuterated active pharmaceutical ingredients (APIs), deuterated methyl iodide-d3 is a common reagent. wakefieldchemistryconsulting.com More complex deuterated alkyl chains may necessitate the development of specific synthetic routes using deuterated building blocks. nih.gov Recent advancements include metallaphotoredox-catalyzed methods that can introduce deuterium at specific positions within an alkyl chain with high efficiency. nih.gov

Specific Approaches for p-Ethylphenol-d9 Synthesis

The synthesis of this compound builds upon the established industrial production methods for non-deuterated p-ethylphenol, which often involve the vapor-phase ethylation of phenol (B47542) over zeolite catalysts. vulcanchem.comgoogle.comgoogle.comconicet.gov.ar To produce the deuterated variant, key modifications are made to incorporate deuterium.

One specific method involves the catalytic ethylation of phenol using a deuterated ethylating agent, such as ethanol-d6 (B42895) (C₂D₅OD), in the presence of a modified ZSM-5 zeolite catalyst to ensure high selectivity for the para position. Following the reaction, the crude product is purified through fractional distillation and recrystallization to achieve high purity. vulcanchem.com The nine deuterium atoms in this compound are strategically located on both the ethyl group (-CD₂CD₃) and the phenolic ring. vulcanchem.com

Challenges in this synthesis include the potential for isotopic scrambling, where deuterium atoms may be unintentionally lost or rearranged, especially at high temperatures. Therefore, careful control of reaction conditions is crucial. vulcanchem.com

Rigorous Assessment of Isotopic Purity and Distribution

Ensuring the quality of a deuterated compound like this compound requires a thorough assessment of its isotopic purity (the percentage of molecules that are fully deuterated) and the distribution of deuterium atoms within the molecule. wakefieldchemistryconsulting.combvsalud.org

Spectroscopic Techniques for Deuterium Quantification

Several spectroscopic techniques are employed to quantify the level of deuterium incorporation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the compound, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined, allowing for the calculation of isotopic purity. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR are invaluable for confirming the positions of deuterium labels and assessing the degree of deuteration at specific sites. rsc.orgnih.gov Quantitative ¹H NMR can be used to measure the residual proton signals relative to an internal standard. nih.gov Furthermore, the isotopic effect of deuterium on the chemical shifts of neighboring ¹³C nuclei in ¹³C NMR can also be utilized for quantification. nih.gov

Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier Transformed Infrared (ATR-FTIR) spectroscopy can be used to quantify deuterium content, particularly by observing the O-D bond stretching peak. edpsciences.org The C-D stretching vibrations, which appear in a region of the Raman spectrum that is typically silent, can also be used to monitor deuterium uptake. acs.org

A summary of these techniques is presented in the table below:

Spectroscopic TechniquePrinciple for Deuterium QuantificationKey Advantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio to determine the relative abundance of H/D isotopologues. nih.govHigh sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantifies residual ¹H signals or integrates ²H signals to determine site-specific deuteration. nih.govProvides detailed structural information and confirms the position of deuterium labels. rsc.org
Infrared (IR) Spectroscopy Measures the absorbance of specific deuterium-related vibrational bands (e.g., O-D, C-D). edpsciences.orgacs.orgCan be used for on-line measurements and is relatively simple to perform. edpsciences.org

Chromatographic Purity Evaluation

In addition to spectroscopic methods, chromatographic techniques are essential for assessing the chemical purity of this compound, ensuring that it is free from non-deuterated p-ethylphenol and other impurities.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID), is a standard method for analyzing phenols. epa.gov For enhanced separation and identification, the sample can be analyzed on two columns of different polarities. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of phenolic compounds. researchgate.net A method using a fluorimetric detector has been developed for the rapid quantification of 4-ethylphenol (B45693), which can be adapted for the analysis of its deuterated analog. openagrar.de This method is valued for its speed and low detection limits. openagrar.de

The combination of these spectroscopic and chromatographic techniques provides a comprehensive evaluation of both the isotopic and chemical purity of this compound, which is critical for its application in scientific research.

Applications of P Ethylphenol D9 in Advanced Analytical Methodologies

Role as an Internal Standard in Mass Spectrometry-Based Quantification

In the realm of mass spectrometry, p-Ethylphenol-d9 is frequently employed as an internal standard for the quantification of its non-deuterated counterpart, 4-ethylphenol (B45693), in various complex samples. vulcanchem.com An internal standard is a compound with a structure similar to the analyte of interest, which is added in a known quantity to samples, calibration standards, and quality controls. nih.gov The use of a stable isotope-labeled analyte, such as this compound, is highly recommended for these applications. nih.gov

Minimization of Matrix Effects in Complex Biological and Environmental Matrices

Complex sample matrices, such as those found in biological and environmental samples, are a significant challenge in mass spectrometry, often leading to a phenomenon known as the "matrix effect". nih.gov This effect can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The primary value of an internal standard is its ability to mitigate the negative impact of matrix effects on data accuracy. nih.gov Since this compound has nearly identical physicochemical properties to 4-ethylphenol, it experiences similar matrix effects during sample preparation and analysis. vulcanchem.comtum.de By adding a known amount of this compound at the beginning of the sample preparation process, any variations or losses that occur will affect both the analyte and the internal standard similarly. tum.de This co-elution and similar behavior in the mass spectrometer's ion source allow for the normalization of the analyte's signal, thereby minimizing the influence of the matrix and improving the reliability of the results. vulcanchem.comcerilliant.com

Enhancement of Quantitative Accuracy and Precision

The use of this compound as an internal standard significantly enhances the accuracy and precision of quantitative analyses. vulcanchem.comualberta.ca By normalizing for variations in extraction efficiency, injection volume, and instrument response, the internal standard corrects for potential errors that could otherwise lead to unreliable data. cerilliant.com This is particularly crucial in high-throughput analyses where minor fluctuations in experimental conditions are inevitable. nih.gov The ratio of the analyte's response to the internal standard's response is used for quantification, a method that has been shown to yield more consistent and reproducible results. tum.de Research has demonstrated that while some methods can quantify phosphopeptides with precision, they may lack accuracy; the use of stable isotope-labeled standards helps address this discrepancy. nih.gov

Application in Stable Isotope Dilution Analysis (SIDA)

This compound is a key component in Stable Isotope Dilution Analysis (SIDA), a powerful quantitative technique in mass spectrometry. tum.de SIDA is considered the gold standard for targeted metabolomics when a stable isotope standard is available. tum.de In this method, a known amount of the isotopically labeled standard (this compound) is spiked into the sample. tum.denih.gov Because the labeled standard is chemically identical to the analyte, it behaves the same way throughout the entire analytical process, from extraction to detection. nih.gov The mass spectrometer can differentiate between the analyte and the standard due to their mass difference. tum.de By measuring the ratio of the natural analyte to the isotopically labeled standard, a highly accurate and precise quantification can be achieved. tum.de This approach effectively compensates for sample loss during preparation and variations in instrument response. tum.de For instance, a SIDA method was developed for the quantification of 4-ethylphenol and 4-ethyl-2-methoxyphenol (B121337) in wine using their respective deuterated standards. nih.gov

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

In addition to its role in mass spectrometry, this compound and other deuterated compounds are invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium (B1214612) (²H) has a nuclear spin of 1, unlike the spin of 1/2 for protium (B1232500) (¹H). wikipedia.org This difference allows for unique applications in structural and dynamic studies. wikipedia.org

Deuterium as a Probe for Protonation Studies

Determining the protonation states of heteroatoms in a molecule can be challenging in NMR. rsc.org Deuterium labeling offers a solution to this problem. The introduction of deuterium near a heteroatom can induce a measurable isotopic shift in the NMR spectrum of neighboring nuclei, such as ¹³C. rsc.org By comparing the NMR spectra of a compound in the presence of small amounts of H₂O versus D₂O, the protonation state of heteroatoms can be determined. rsc.org This differential isotope shift provides a clear indication of exchangeable protons, allowing researchers to distinguish between, for example, an alcohol and an ether. rsc.org Deuterated probes have been shown to exhibit a significant shift in their ²H NMR spectra in response to pH changes, making them useful for studying protonation in various environments. utwente.nl

Advanced NMR Techniques for Deuterated Analogs

The use of deuterated analogs like this compound is integral to several advanced NMR techniques, which are crucial for studying the structure and dynamics of complex biomolecules. nih.gov Deuterium labeling simplifies complex proton NMR spectra by replacing protons with deuterons, which are typically not observed in ¹H NMR. tcichemicals.comsavemyexams.com This spectral simplification is a key advantage in resolving overlapping signals in large molecules. oup.com

Key Advanced NMR Techniques Utilizing Deuteration:

Deuterium NMR (²H NMR): This technique directly observes the deuterium signal. sigmaaldrich.com It is particularly useful for verifying the extent of deuteration in a molecule and can provide information about molecular orientation and dynamics in solid-state NMR. wikipedia.org While it has a similar chemical shift range to proton NMR, the resolution is often lower. wikipedia.org

Cross-Polarization Magic Angle Spinning (CP-MAS): In solid-state NMR, CP-MAS techniques can be combined with deuterium labeling to characterize insoluble materials. researchgate.net

Two-Dimensional (2D) Correlation Spectroscopy: Techniques like ²H-¹H correlation spectroscopy can elucidate local structures and through-space interactions in partially deuterated compounds. researchgate.net

Transverse Relaxation-Optimized Spectroscopy (TROSY): Deuteration is often a prerequisite for TROSY-based experiments, which are essential for studying large proteins and protein complexes. nih.govresearchgate.net

Interactive Data Table: Applications of this compound in Analytical Methods

Analytical TechniqueApplication of this compoundKey Benefit
Mass SpectrometryInternal StandardMinimizes matrix effects, enhances accuracy and precision. vulcanchem.comrsc.orgnih.gov
Stable Isotope Dilution Analysis (SIDA)Isotopically Labeled StandardAllows for highly accurate and precise absolute quantification. labinsights.nlmpn.gov.rsnih.gov
Nuclear Magnetic Resonance (NMR)Deuterated AnalogSimplifies spectra, enables advanced structural and dynamic studies. vulcanchem.comwikipedia.org
Protonation Studies (NMR)Deuterium ProbeHelps determine the protonation state of heteroatoms. vulcanchem.com

Investigating Metabolic Pathways and Biochemical Transformations Using P Ethylphenol D9

Elucidation of Anaerobic Microbial Degradation Pathways of p-Ethylphenol

The anaerobic breakdown of p-ethylphenol by microorganisms is a critical process in environments devoid of oxygen. The use of deuterated p-ethylphenol has been instrumental in deciphering the complex series of reactions involved in its degradation.

Research on the denitrifying bacterium Aromatoleum aromaticum strain EbN1 has provided significant insights into the anaerobic degradation pathway of p-ethylphenol. nih.govnih.gov Studies have shown that the degradation process is initiated by the hydroxylation of p-ethylphenol to 1-(4-hydroxyphenyl)-ethanol, which is then dehydrogenated to form p-hydroxyacetophenone. nih.govnih.gov This is followed by carboxylation and thiolytic cleavage, which ultimately yields p-hydroxybenzoyl-coenzyme A (CoA), a compound that can enter the central benzoyl-CoA pathway for further breakdown. nih.gov

The application of deuterated p-ethylphenol, specifically 2,3,5,6-d4-p-ethylphenol, has been crucial in confirming the identity of key intermediates in this pathway. nih.gov Gas chromatographic-mass spectrometric (GC-MS) analysis of cultures of A. aromaticum strain EbN1 fed with this labeled compound revealed the formation of deuterated versions of p-hydroxyacetophenone and p-hydroxybenzoate, providing strong evidence for their role as true intermediates. nih.gov

Several key enzymes involved in this metabolic route have been identified through proteomic analysis. These include a p-cresol (B1678582) methylhydroxylase-like protein (PchCF), two predicted alcohol dehydrogenases (ChnA and EbA309), a biotin-dependent carboxylase (XccABC), and a thiolase (TioL). nih.gov The expression of these enzymes was found to be significantly upregulated in the presence of p-ethylphenol, further implicating them in its degradation. nih.gov

Table 1: Key Enzymes and Intermediates in the Anaerobic Degradation of p-Ethylphenol by Aromatoleum aromaticum strain EbN1

Intermediate CompoundEnzyme(s) InvolvedFunction
1-(4-hydroxyphenyl)-ethanolp-cresol methylhydroxylase-like protein (PchCF)Initial hydroxylation of p-ethylphenol. nih.gov
p-hydroxyacetophenone1-(4-hydroxyphenyl)-ethanol dehydrogenase (HpeD/ChnA), Alcohol dehydrogenase (EbA309)Dehydrogenation of 1-(4-hydroxyphenyl)-ethanol. nih.govscience.gov
p-hydroxybenzoyl-CoAp-hydroxyacetophenone carboxylase (XccABC), Acetoacetyl-CoA like synthase (AcsA), Thiolase (TioL)Carboxylation, CoA activation, and thiolytic cleavage. nih.govscience.gov
benzoyl-CoA-Central intermediate for further metabolism. nih.govnih.gov

This table summarizes the identified intermediates and the enzymes responsible for their transformation in the anaerobic degradation of p-ethylphenol.

While the use of deuterated p-ethylphenol has been pivotal in identifying the sequence of metabolites, the precise quantification of carbon flow through the degradation pathway remains an area of active research. Stable isotope probing (SIP) is a powerful technique that allows researchers to trace the flow of atoms from a labeled substrate into microbial biomass and metabolic products. ufz.de By using a substrate like p-ethylphenol-d9, it is theoretically possible to quantify the amount of carbon from p-ethylphenol that is incorporated into various cellular components and end products. This technique, often referred to as metabolic flux analysis, provides a quantitative understanding of the metabolic network. creative-proteomics.com

Although specific studies detailing the comprehensive carbon flux analysis for p-ethylphenol degradation using this compound are not yet prevalent, the principles of SIP are well-established. Such an approach would involve incubating a microbial community with this compound and subsequently analyzing the isotopic enrichment in biomass (such as proteins and fatty acids) and metabolic end products like CO2. ufz.de This would reveal the efficiency with which the microorganism utilizes p-ethylphenol for growth versus energy production.

Isotopic labeling is a cornerstone for validating proposed metabolic pathways. The study of A. aromaticum strain EbN1 provides a clear example of this application. nih.govnih.gov By supplying the bacterium with 2,3,5,6-d4-p-ethylphenol, researchers were able to unequivocally demonstrate that the proposed intermediates were indeed derived from the initial substrate. nih.gov The detection of the deuterium (B1214612) label in downstream metabolites such as p-hydroxyacetophenone and p-hydroxybenzoate via GC-MS analysis served as definitive proof of the pathway's sequence. nih.gov This method eliminates the ambiguity that can arise from the presence of endogenous pools of these metabolites within the cell.

Insights into Host Metabolism and Excretion of p-Ethylphenol and its Derivatives

p-Ethylphenol is not only a subject of microbial degradation in the environment but is also a metabolite produced by the gut microbiota in host organisms, including humans. tandfonline.comfrontiersin.org Understanding its fate within the host is crucial, and this compound presents an ideal tool for such investigations.

The gut microbiome plays a significant role in the production of p-ethylphenol from the catabolism of aromatic amino acids like tyrosine. tandfonline.comfrontiersin.org The amount of p-ethylphenol produced can be influenced by the composition of the gut microbiota and dietary intake. frontiersin.org Once produced in the gut, p-ethylphenol can be absorbed into the host's circulatory system. liverpool.ac.ukresearchgate.net

While direct studies using this compound to quantify this flux are limited, the use of labeled compounds is a standard method to study the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics and microbial metabolites. By administering this compound orally to a host, researchers could track its appearance in the bloodstream and its subsequent distribution to various tissues, providing a clear picture of its bioavailability and the dynamics of its flux from the gut.

Once absorbed, phenolic compounds like p-ethylphenol undergo phase II metabolic conjugation reactions in the host, primarily in the liver, to facilitate their excretion. researchgate.netresearchgate.net The two main conjugation pathways for phenols are sulfation and glucuronidation. researchgate.netresearchgate.net These reactions increase the water solubility of the compounds, making them easier to eliminate from the body via urine.

In the case of p-ethylphenol, it is known to be metabolized into p-ethylphenyl sulfate (B86663) (p-EPS) through sulfation. tandfonline.com This process is catalyzed by sulfotransferase enzymes (SULTs). tandfonline.com Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is another major pathway for the detoxification of phenolic compounds. researchgate.net

The use of this compound in in-vitro and in-vivo studies would allow for the precise monitoring of these conjugation reactions. For instance, incubating liver microsomes or hepatocytes with this compound and the necessary cofactors (PAPS for sulfation, UDPGA for glucuronidation) would enable the unambiguous identification and quantification of the resulting deuterated sulfate and glucuronide conjugates by mass spectrometry. This approach would help in determining the relative importance of each conjugation pathway for the detoxification of p-ethylphenol and could be used to identify the specific SULT and UGT isozymes involved.

Broader Applications in Metabolomics and Isotope Tracing Studies

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics, providing a powerful tool to trace the fate of molecules in complex biological systems. mpg.denih.gov this compound, a deuterated isotopologue of p-ethylphenol, serves as an effective tracer in such studies. Its distinct mass allows it to be differentiated from its naturally occurring counterpart by mass spectrometry, enabling researchers to follow its transformation through various metabolic pathways. vulcanchem.com This is particularly valuable in elucidating the biotransformation of phenolic compounds, which are prevalent in nature and can have significant biological effects.

One of the primary applications of this compound in metabolomics is its use as an internal standard for the accurate quantification of p-ethylphenol in various matrices, including environmental and biological samples. vulcanchem.com By adding a known amount of this compound to a sample, any variations in sample preparation and analysis that might affect the final measurement can be corrected for, thereby improving the accuracy and reliability of the results. vulcanchem.com

A notable example of its application in elucidating metabolic pathways is the study of the anaerobic degradation of p-ethylphenol by the denitrifying bacterium "Aromatoleum aromaticum" strain EbN1. researchgate.netnih.govnih.gov In this research, deuterated p-ethylphenol was used as a growth substrate to confirm the intermediates of the proposed degradation pathway. By analyzing the metabolites formed in cultures grown on deuterated p-ethylphenol, the researchers could definitively identify the compounds derived directly from the initial substrate. researchgate.netnih.govnih.gov This study demonstrated that the anaerobic degradation of p-ethylphenol proceeds via hydroxylation to 1-(4-hydroxyphenyl)-ethanol, followed by dehydrogenation to p-hydroxyacetophenone, and subsequent carboxylation and thiolytic cleavage to yield p-hydroxybenzoyl-CoA, which then enters the central benzoyl-CoA pathway. researchgate.netnih.govnih.gov

The following table summarizes the key intermediates identified in the anaerobic degradation of p-ethylphenol by "Aromatoleum aromaticum" strain EbN1, as confirmed by the use of deuterated p-ethylphenol.

Metabolite Role in Pathway Method of Identification
1-(4-hydroxyphenyl)-ethanolInitial hydroxylation productInferred from subsequent products
p-HydroxyacetophenoneDehydrogenation productGas Chromatography-Mass Spectrometry (GC-MS)
p-Hydroxybenzoyl-CoAProduct of carboxylation and thiolytic cleavageInferred from subsequent products
Benzoyl-CoACentral intermediateInferred from known metabolic pathways

Stable isotope tracers are instrumental in monitoring how organisms utilize specific nutrients and synthesize essential biomolecules. hst-j.orgresearchgate.netmdpi.comsoils.org While direct studies detailing the use of this compound for monitoring the uptake of a specific nutrient are not extensively documented, the principles of isotope tracing suggest its utility in this area. For instance, if p-ethylphenol were a key nutrient for a particular microorganism, introducing this compound into its environment would allow researchers to track the rate of its uptake and incorporation into cellular components.

The biosynthesis of various natural products, particularly those derived from aromatic amino acids like tyrosine and phenylalanine, can be investigated using deuterated precursors. nih.govacs.orgfrontiersin.org The biosynthetic pathway of 4-ethylphenol (B45693) itself involves the microbial degradation of these amino acids in the gut. nih.gov By supplying a biological system with a deuterated precursor and tracing the appearance of the deuterium label in p-ethylphenol, the biosynthetic route and rate can be elucidated.

The table below illustrates a hypothetical experimental design for monitoring nutrient utilization using this compound.

Experimental Step Description Parameter Measured
1. Tracer Introduction Introduce a known concentration of this compound into the growth medium of a microorganism.Initial concentration of this compound.
2. Time-Course Sampling Collect samples of the medium and microbial cells at various time points.Concentration of this compound in the medium and cells.
3. Mass Spectrometry Analysis Analyze the samples using mass spectrometry to determine the ratio of this compound to unlabeled p-ethylphenol.Isotope ratio over time.
4. Data Analysis Calculate the rate of disappearance of this compound from the medium and its appearance in the cells.Nutrient uptake rate.

Metabolic flux analysis is a quantitative approach to determine the rates of metabolic reactions within a biological system. nih.govoup.comnih.govresearchgate.netresearchgate.netembopress.org This technique often relies on the use of stable isotope tracers to follow the flow of atoms through metabolic networks. nih.govoup.comnih.govresearchgate.netresearchgate.netembopress.org The distribution of the isotope label in various metabolites provides crucial information for calculating the flux through different pathways. nih.govoup.comnih.govresearchgate.netresearchgate.netembopress.org

In the context of this compound, its application in tracing metabolic flux would be particularly relevant for understanding the metabolism of phenolic compounds. For example, in the aforementioned study of "Aromatoleum aromaticum" strain EbN1, while the primary goal was to identify the pathway intermediates, the rate of appearance of the deuterated intermediates could theoretically be used to quantify the flux through the degradation pathway. researchgate.netnih.govnih.gov By measuring the time-dependent changes in the concentrations of the deuterated metabolites, researchers could model and calculate the rates of the individual enzymatic reactions.

The following table outlines the conceptual steps for using this compound in a metabolic flux analysis study.

Step Description Data Generated
1. Isotope Labeling Introduce this compound as a tracer into a biological system at a metabolic steady state.Labeled precursor is introduced.
2. Metabolite Extraction Extract intracellular metabolites at different time points.A snapshot of the metabolome at various times.
3. Isotope Analysis Use mass spectrometry to measure the mass isotopomer distribution of key metabolites in the pathway.The extent of deuterium incorporation into downstream metabolites.
4. Flux Calculation Employ computational models to fit the isotopic labeling data and calculate the metabolic fluxes.Quantitative rates of metabolic reactions (e.g., in nmol/g/hr).

While specific, quantitative metabolic flux analyses using this compound are not widely published, its successful use in pathway elucidation strongly supports its potential as a valuable tool for such quantitative studies in the future. vulcanchem.comresearchgate.netnih.govnih.gov

Isotope Effect Studies Involving P Ethylphenol D9

Primary and Secondary Deuterium (B1214612) Isotope Effects in Enzymatic Reactions

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction, referred to as a primary KIE. Secondary KIEs, which are typically smaller, arise from isotopic substitution at positions not directly involved in bond breaking.

Kinetic Isotope Effects (KIEs) in p-Cresol (B1678582) Methylhydroxylase Catalysis

p-Cresol methylhydroxylase (PCMH) is a bacterial enzyme that catalyzes the oxidation of p-cresol and related phenolic compounds. nih.govresearchgate.netnih.gov Studies utilizing deuterated substrates, such as alpha-deuteriated analogues of p-cresol and 4-ethylphenol (B45693), have been instrumental in understanding its catalytic mechanism. nih.gov The enzyme facilitates the hydroxylation of the methyl or ethyl group of its substrates. researchgate.netnih.gov

Elucidation of Rate-Limiting Steps and Transition States

The magnitude of the KIE provides valuable information about the transition state of a reaction—the high-energy arrangement of atoms that occurs as reactants are converted into products. A large primary KIE suggests a transition state where the C-H bond is significantly broken. In the context of PCMH, the observed isotope effects with deuterated substrates confirm that the abstraction of a hydrogen atom from the alkyl substituent is the most energetically demanding step in the catalytic cycle. nih.gov

By measuring KIEs under various conditions, such as different pH levels or with mutant forms of the enzyme, researchers can further dissect the individual steps of the reaction mechanism. This includes substrate binding, the chemical transformation itself, and product release.

Equilibrium Binding Isotope Effects (BIEs) for Enzyme-Substrate Interactions

Isotopic substitution can also affect the binding affinity of a substrate to an enzyme, a phenomenon known as the binding isotope effect (BIE). These effects are typically smaller than KIEs and arise from changes in the vibrational environment of the isotope upon binding. For instance, if the C-H bonds of p-ethylphenol become stiffer or more constrained upon binding to the active site of PCMH, a small BIE might be observed with p-ethylphenol-d9. Such studies can provide subtle but important details about the precise nature of the enzyme-substrate complex.

Investigating Mechanistic Aspects of Chemical Reactions

Research on the Environmental Fate and Bioremediation of P Ethylphenol D9 Analogs

Biodegradation Studies in Aquatic and Soil Environments

p-Ethylphenol, a substituted phenolic compound, can enter aquatic and soil environments through industrial effluents, agricultural runoff, and as a byproduct of biomass combustion. sphericalinsights.comnih.gov Its biodegradation has been observed in both soil and water, although it can be persistent in anoxic conditions like sediments and groundwater. t3db.caasm.orgnih.gov

In soil, p-ethylphenol is expected to have low mobility. t3db.caguidechem.com However, studies have demonstrated its potential for biodegradation. For instance, one system that passed water with an initial p-ethylphenol concentration of 4000 µg/L through a contaminated soil column achieved a 76% removal rate over 37 days. t3db.caguidechem.com The rate of biodegradation in soil can be influenced by factors such as microbial population density. core.ac.uk While specific studies on the biodegradation of p-Ethylphenol-d9 in soil are limited, the principles of isotope tracer studies suggest its degradation pathway would mirror that of its non-deuterated counterpart. The presence of the deuterium (B1214612) label allows for precise tracking of its breakdown and incorporation into the soil matrix. nih.gov

In aquatic environments, p-ethylphenol may biodegrade, with estimated half-lives in a model river and lake being 33 and 245 days, respectively. t3db.ca Various bacterial strains have been identified that can metabolize p-ethylphenol and other alkylphenols under both aerobic and anaerobic conditions. nih.govmdpi.com For example, the denitrifying bacterium Aromatoleum aromaticum strain EbN1 can utilize p-ethylphenol as a sole carbon and energy source under anoxic conditions. nih.govnih.gov Studies with this bacterium have utilized deuterated p-ethylphenol to elucidate its degradation pathways. nih.govnih.govresearchgate.net While the degradation rates for deuterated and non-deuterated compounds are generally similar, a kinetic isotope effect may be observed, where the bond involving the heavier isotope is broken more slowly. diva-portal.org

Table 1: Environmental Biodegradation of p-Ethylphenol

Transformation Products and Persistence in Environmental Matrices

The use of deuterated analogs like this compound is particularly effective in identifying transformation products during biodegradation. A study on the anaerobic degradation of p-ethylphenol by Aromatoleum aromaticum EbN1 utilized 2,3,5,6-d4-p-ethylphenol to trace the metabolic pathway. nih.govnih.govresearchgate.net The researchers were able to confirm the formation of several deuterated intermediates through gas chromatographic-mass spectrometric analysis. nih.govresearchgate.net

The proposed anaerobic degradation pathway involves the initial hydroxylation of the ethyl group, followed by a series of oxidation steps. The key identified transformation products from the deuterated analog include:

2,3,5,6-d4-p-Hydroxyacetophenone

2,3,5,6-d4-p-Hydroxybenzoic acid methyl ester

2,3,5,6-d4-Benzoic acid methyl ester researchgate.net

This demonstrates that the aromatic ring, where the deuterium atoms were placed in this specific study, remained intact during the initial stages of degradation, while the ethyl side chain was transformed. researchgate.net

In other environmental settings, the transformation of p-ethylphenol can be initiated by reactions with photochemically produced hydroxyl radicals (•OH). nih.govt3db.ca A theoretical study using quantum chemical calculations predicted several major products from the reaction of 4-ethylphenol (B45693) with •OH radicals in both gas and liquid phases, including 4-ethylbenzene-1,2-diol and 4-hydroxycyclohexa-3,5-diene-1,2-dione. nih.gov

The persistence of p-ethylphenol and its transformation products is a concern in environmental matrices. Alkylphenols are known to be relatively persistent in anoxic environments such as groundwater and sediments. asm.orgnih.gov The formation of non-extractable residues (NERs), where the compound or its metabolites become bound to the soil or sediment matrix, is a crucial aspect of their environmental fate. wur.nl Isotopic tracers are an appropriate tool for investigating the formation and stability of these NERs. nih.govwur.nl

Table 2: Identified Transformation Products of Deuterated p-Ethylphenol

Application of Isotopic Tracers in Environmental Biogeochemistry

The use of stable isotopes, such as deuterium (²H or D), as tracers is a powerful tool in environmental biogeochemistry. diva-portal.orgzeochem.com Deuterated compounds like this compound serve as ideal tracers for several reasons. The mass difference between hydrogen and deuterium is large enough to be easily detected by mass spectrometry, yet the substitution rarely alters the chemical and physical properties of the compound to a degree that would invalidate the results. isotope.com This allows researchers to follow a molecule through complex environmental and biological systems. tandfonline.com

Key applications of deuterium-labeled compounds in environmental studies include:

Elucidating Degradation Pathways: As demonstrated with deuterated p-ethylphenol, these tracers allow for the unequivocal identification of metabolic intermediates and final breakdown products. nih.govnih.gov This helps in constructing detailed degradation pathways in various microorganisms.

Tracking Pollutant Transport: Deuterium oxide (D₂O) is used in hydrology to trace the movement and distribution of groundwater, map wastewater, and monitor hydraulic fracturing. zeochem.comisotope.com Similarly, deuterated organic contaminants can be used to study their transport and dispersion in aquatic and terrestrial systems.

Quantifying Biodegradation: Stable isotope probing (SIP) is a technique where a substrate heavily enriched with a stable isotope (like ¹³C or deuterium) is introduced into an environmental sample. By tracking the incorporation of the isotope into microbial biomass (like DNA, RNA, or phospholipids), the organisms responsible for the degradation of that specific compound can be identified. acs.org

Assessing Natural Attenuation: Isotopic tracers can provide evidence for in-situ biodegradation of pollutants under field conditions, helping to assess the potential for natural attenuation at contaminated sites. acs.org

The use of deuterium as a tracer is often more cost-effective and accessible compared to other stable isotopes like ¹³C or ¹⁵N, partly due to the common use of deuterated standards in analytical chemistry. nih.gov Furthermore, their application in hydrological studies is considered environmentally harmless. zeochem.comisotope.commdpi.com

Table 3: Chemical Compounds Mentioned

Advanced Quantitative Analytical Methods for P Ethylphenol and Its Deuterated Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like p-ethylphenol. nih.gov Its high chromatographic resolution and sensitive, specific detection make it well-suited for complex matrices. nih.gov In this context, p-ethylphenol-d9 is frequently used as an internal standard to ensure accurate quantification. acs.org

Effective sample preparation is crucial for isolating p-ethylphenol from the sample matrix and minimizing interferences. gov.bc.ca Several techniques are employed, each with specific advantages.

Extraction Techniques: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are conventional methods for sample cleanup and concentration. acs.orgresearchgate.net More advanced and often automated techniques include headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE), which are valued for being fast and effective sampling methods for GC-MS analysis. nih.govresearchgate.net For instance, HS-SPME has been extensively used for determining volatile phenols in samples like wine. nih.gov Isotope dilution, where a deuterated standard like this compound is added before extraction, is often required to correct for recovery losses, especially for phenols with high water solubility. gov.bc.ca

Derivatization: While direct analysis is possible, derivatization is often performed to improve the chromatographic properties and sensitivity of phenolic compounds. researchgate.net This process typically involves converting the polar hydroxyl group into a less polar, more volatile derivative. researchgate.net Common methods include silylation (e.g., forming trimethylsilyl (B98337) derivatives) or acylation. researchgate.net However, many modern methods for volatile phenols are designed to work without a derivatization step, simplifying the workflow. nih.gov Reactive pyrolysis-GC-MS is another approach where derivatization, for instance with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), occurs in the pyrolysis chamber. csic.es

Method validation ensures that the analytical procedure is reliable and reproducible. Key performance characteristics are established using calibration standards and quality control samples. For GC-MS methods analyzing p-ethylphenol, isotopically labeled internal standards such as p-cresol-d7 (B584137) or 4-ethylphenol-d10 (B3044157) are used for quantification. acs.org

GC-MS/MS, particularly with multiple reaction monitoring (MRM), offers high specificity and sensitivity. nih.gov This allows for the achievement of low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL (ppb) range. nih.gov

Table 1: Example of GC-MS Method Validation Parameters for Volatile Phenols

ParameterPerformance MetricSource
Linearity (R²) ≥ 0.995 nih.gov
Limit of Detection (LOD) ≤ 1 ng/mL nih.gov
Limit of Quantification (LOQ) 1 - 3.3 ng/mL nih.gov
Reproducibility (RSD) < 12% nih.gov
Accuracy (Recovery) 70-130% gov.bc.ca

Note: This table presents typical performance characteristics for GC-MS analysis of volatile phenols, including 4-ethylphenol (B45693). Specific values can vary based on the exact method, matrix, and instrumentation.

A notable chromatographic behavior is that deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in GC, a phenomenon attributed to differences in affinity for the stationary phase. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative for analyzing phenols, particularly in complex biological matrices. nih.gov A key advantage is its ability to analyze polar molecules, often without the need for derivatization. nih.govub.edu

The use of deuterated internal standards is fundamental to achieving accurate and precise results in LC-MS analysis. clearsynth.comnih.gov this compound or other deuterated analogues are added to samples to compensate for matrix effects and variations in instrument response. vulcanchem.comub.edu The analysis is typically performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. nih.gov For example, in the analysis of 4-ethylphenol, the precursor ion at m/z 121 is fragmented to produce a specific product ion (e.g., m/z 106) for quantification. nih.gov

Method validation for LC-MS/MS demonstrates high performance. Calibration curves are typically linear over a wide concentration range, from µg/L to mg/L. nih.gov Limits of detection (LOD) and quantification (LOQ) are often in the low µg/L range, making the technique suitable for trace analysis. nih.gov

Table 2: LC-MS/MS Method Parameters for 4-Ethylphenol (4EP) Analysis

ParameterValueSource
Technique LC-MS/MS nih.gov
Ionization Source Electrospray Ionization (ESI) ub.edu
Column C18 nih.gov
Precursor Ion (4EP) m/z 121 nih.gov
Product Ion (4EP) m/z 106 nih.gov
Linear Range 10 - 5000 µg/L nih.gov
LOD 10 µg/L nih.gov
LOQ 50 µg/L nih.gov

Note: This table is based on a published method for wine analysis and demonstrates the capabilities of LC-MS/MS for 4-ethylphenol quantification.

Spectrophotometric Determination Methods

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of total phenolic compounds. ijset.in These methods are based on color-forming reactions where the absorbance of the resulting colored product is proportional to the analyte's concentration. uobaghdad.edu.iq

One such method for 4-ethylphenol involves a diazotization-coupling reaction. researchgate.net In this procedure, an aromatic amine like 3-nitroaniline (B104315) is converted into a diazonium salt, which then reacts with 4-ethylphenol in an alkaline medium to form a colored azo dye. researchgate.netuobaghdad.edu.iq The resulting yellow-colored complex exhibits maximum absorbance (λmax) at a specific wavelength, which for this reaction is 426 nm. researchgate.netuobaghdad.edu.iq

To enhance sensitivity for trace-level analysis, a preconcentration step such as cloud point extraction (CPE) can be employed. uobaghdad.edu.iquobaghdad.edu.iq This technique uses a non-ionic surfactant (e.g., Triton X-114) to trap the analyte in a small, surfactant-rich phase, which is then dissolved in a suitable solvent for spectrophotometric measurement. uobaghdad.edu.iq While effective for quantifying total phenols, it is important to note that this technique is non-specific and does not differentiate between p-ethylphenol and its deuterated analogue, this compound. ijset.in

Table 3: Performance of a Spectrophotometric Method for 4-Ethylphenol

MethodLinear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Correlation Coefficient (R²)Source
Direct Azo Coupling 5 - 126.0024 x 10³0.9994 researchgate.netuobaghdad.edu.iq
With Cloud Point Extraction 2 - 111.0468 x 10⁴0.9998 researchgate.netuobaghdad.edu.iq

Challenges and Future Directions in Quantitative Analysis of Deuterated Phenols

The use of deuterated internal standards like this compound is the gold standard for quantitative mass spectrometry, but it is not without challenges. clearsynth.comnih.gov

Isotopic Effects: A primary challenge is the potential for chromatographic separation between the deuterated standard and the non-deuterated analyte. nih.gov This "isotope effect" can lead to slight differences in retention times, which may affect the accuracy of quantification if not properly managed. chromforum.orgnih.gov

Stability of Labels: Deuterium (B1214612) labels must be placed on non-exchangeable positions within the molecule. acanthusresearch.com Labels on hydroxyl or amine groups, or on carbons adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix, compromising the standard's integrity. acanthusresearch.com

Purity of Standards: Deuterated standards may contain trace amounts of the non-labeled analyte as an impurity. bioanalysis-zone.com This requires careful assessment to avoid interference and overestimation at the lower limit of quantification. bioanalysis-zone.com

Future directions in the analysis of deuterated phenols focus on overcoming these challenges. There is a growing interest in synthesizing internal standards using heavier stable isotopes like ¹³C or ¹⁵N, which exhibit negligible isotopic effects on chromatographic behavior compared to deuterium. nih.gov However, the synthesis of these standards is often more complex and expensive. nih.gov Continued advancements in high-resolution mass spectrometry (HRMS) and more robust, automated sample preparation techniques will further improve the specificity, sensitivity, and throughput of quantitative methods for p-ethylphenol and its deuterated analogues. nih.gov

Conclusion and Future Research Perspectives for P Ethylphenol D9

Synthesis and Application in Multi-omics Research

The synthesis of p-ethylphenol-d9 is typically achieved by adapting established industrial methods for its non-deuterated counterpart. A common route involves the vapor-phase ethylation of phenol (B47542) using a deuterated ethylating agent, such as ethanol-d6 (B42895) (C₂D₅OD), over a selective catalyst like ZSM-5. vulcanchem.com Subsequent purification via fractional distillation and recrystallization yields the high-purity labeled compound. vulcanchem.com

Multi-omics is an integrative biological analysis approach that combines data from various "omics" fields, such as genomics, proteomics, and metabolomics, to gain a holistic understanding of complex biological systems. nih.govnih.gov In this context, this compound has a significant future role, particularly in the field of metabolomics. Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample, but its accuracy is highly dependent on precise measurement. nih.gov

This compound is ideally suited for use as an internal standard in isotope dilution mass spectrometry, a gold-standard quantification technique. vulcanchem.comsmolecule.com By adding a known amount of this compound to a sample, it co-elutes with the endogenous, non-labeled p-ethylphenol during chromatographic separation. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects during analysis. vulcanchem.com Its different mass, however, allows it to be distinguished by the mass spectrometer. This enables highly accurate and precise quantification of p-ethylphenol, a metabolite associated with microbial activity and a biomarker for certain metabolic conditions. The generation of such high-quality quantitative data is fundamental for meaningful multi-omics integration, allowing researchers to reliably correlate metabolic changes with genomic and proteomic data to uncover novel insights into disease mechanisms and biomarker discovery. researchgate.net

Expanding the Scope of Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. nih.govrsc.org It provides a dynamic view of cellular metabolism that static metabolite concentrations cannot offer. nsf.gov A cornerstone of MFA is the use of stable isotope tracers, such as ¹³C and deuterium (B1214612) (²H), which are introduced into a biological system. nih.govmdpi.com By tracking the incorporation of these isotopes into various metabolites, researchers can map the flow of atoms through metabolic pathways and calculate the rates of the underlying reactions. nsf.gov

Future research can leverage this compound as a tracer to expand the scope of MFA to phenolic compound metabolism. For instance, in studies of the human gut microbiome, p-ethylphenol is a known product of microbial tyrosine metabolism. By administering this compound, researchers could trace its metabolic fate, identifying downstream metabolites and quantifying the flux through various biotransformation pathways, such as sulfation or glucuronidation in the host.

Furthermore, studies on the biodegradation of environmental contaminants can benefit from this approach. Research on the denitrifying bacterium Aromatoleum aromaticum has already demonstrated that deuterated p-ethylphenol can be used to unambiguously confirm the intermediates in its anaerobic degradation pathway. researchgate.netnih.gov Applying a full MFA framework with this compound as a tracer would allow for the quantification of the rates of each step in the degradation process, providing critical data for optimizing bioremediation strategies.

Advancing Mechanistic Understanding through Isotope Effects

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). epfl.ch The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break. taylorandfrancis.com Consequently, if a C-H bond is broken during the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. epfl.ch Measuring the KIE by comparing the reaction rates of p-ethylphenol and this compound can, therefore, provide profound insights into reaction mechanisms. smolecule.comnih.gov

This principle can be applied to advance the mechanistic understanding of enzymes that metabolize p-ethylphenol and other alkylphenols. For example, by measuring the KIE for an enzyme-catalyzed oxidation of the ethyl group, researchers can determine whether the initial C-H bond cleavage is the slowest step in the catalytic cycle. A significant KIE (typically kH/kD > 2) would support such a mechanism. epfl.ch This information is invaluable for understanding enzyme function, substrate specificity, and the design of specific inhibitors. These studies can elucidate the detoxification pathways of phenolic compounds in humans or the activation mechanisms of pro-carcinogens. nih.gov

Table 1: Comparison of Estimated Physicochemical Properties.

Property4-Ethylphenol (B45693)This compound (Estimated)
Molecular FormulaC₈H₁₀OC₈HD₉O
Molecular Weight (g/mol)122.16131.22
Melting Point (°C)40–4241–43
Boiling Point (°C)218–219219–221
Data sourced from reference vulcanchem.com.

Integration into Environmental Monitoring and Remediation Strategies

The increasing concern over emerging environmental contaminants, including alkylphenols like p-ethylphenol, necessitates robust and reliable monitoring programs. nih.govmiteco.gob.es The integration of this compound as an internal standard in analytical methods represents a critical step toward achieving the required accuracy and precision for environmental monitoring. vulcanchem.com Isotope dilution analysis using GC-MS or LC-MS is less susceptible to matrix interference, a common problem in complex environmental samples such as industrial wastewater, soil extracts, or river water. researchgate.net The use of this compound ensures that the quantification of p-ethylphenol is accurate, which is essential for risk assessment, regulatory compliance, and evaluating the effectiveness of water treatment processes. wmata.com

In the realm of environmental remediation, understanding the biodegradation pathways of pollutants is key to developing effective strategies. As demonstrated in studies of anaerobic degradation, isotopically labeled compounds are powerful tools for elucidating these complex pathways. researchgate.netnih.gov Future research should focus on using this compound to map the metabolic networks responsible for its breakdown by various microorganisms under different environmental conditions (e.g., aerobic vs. anaerobic). This knowledge is crucial for the design of bioreactors and in-situ bioremediation approaches that can efficiently remove alkylphenols from contaminated sites. By identifying rate-limiting steps and key microbial players, remediation efforts can be targeted and enhanced.

Table 2: Summary of Future Research Applications for this compound.

Research AreaSpecific Application of this compoundScientific Insight Gained
Multi-omicsInternal standard for metabolomics (LC-MS/GC-MS)Accurate quantification of p-ethylphenol for integration with genomic/proteomic data. vulcanchem.comnih.gov
Metabolic Flux AnalysisStable isotope tracerQuantification of reaction rates in phenolic compound metabolism and biodegradation pathways. nih.govnih.gov
Mechanistic EnzymologyProbe for Kinetic Isotope Effect (KIE) studiesElucidation of enzyme reaction mechanisms and identification of rate-determining steps. smolecule.comepfl.ch
Environmental MonitoringInternal standard for trace contaminant analysisReliable and precise measurement of p-ethylphenol concentrations in complex environmental matrices. researchgate.net
Environmental RemediationTracer for identifying biodegradation intermediatesMapping of degradation pathways to optimize bioremediation strategies for alkylphenol-contaminated sites. researchgate.netnih.gov

Q & A

Q. What strategies validate the absence of protium contamination in synthesized this compound batches?

  • Methodological Answer : Conduct high-resolution mass spectrometry (HRMS) to detect protium adducts (e.g., [M+H]+ ions). Coupled with isotopic ratio mass spectrometry (IRMS), this ensures ≥99% deuterium enrichment. Replicate synthesis under inert atmospheres to minimize contamination .

Data Presentation and Reproducibility

Q. How should raw and processed data from this compound experiments be archived for reproducibility?

  • Methodological Answer : Raw NMR/GC-MS spectra and chromatograms should be deposited in open-access repositories (e.g., Zenodo) with metadata detailing instrument parameters. Processed data must include error margins, statistical tests applied, and software versions (e.g., MestReNova, MATLAB) .

Q. What criteria determine the inclusion/exclusion of isotopic outliers in this compound datasets?

  • Methodological Answer : Apply the Thompson Tau method or Dixon’s Q-test to identify outliers. Justify exclusions in supplementary materials with sensitivity analyses showing outlier impact on conclusions .

Interdisciplinary Applications

Q. How can this compound be integrated into environmental fate studies to track degradation pathways?

  • Methodological Answer : Use stable isotope probing (SIP) with this compound in microcosm experiments. Combine LC-MS/MS with 16S rRNA sequencing to correlate degradation rates with microbial community shifts .

Q. What protocols ensure reliable use of this compound in pharmacokinetic modeling?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) models parameterized with in vitro hepatic clearance data (using deuterated vs. non-deuterated analogs). Validate with in vivo plasma concentration-time profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.